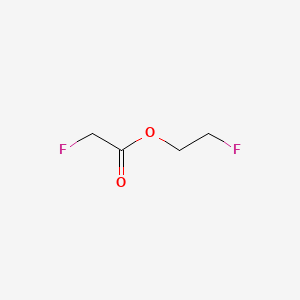
2-Fluoroethyl fluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoroethyl 2-fluoroacetate is an organic compound with the chemical formula FCH₂CO₂CH₂CH₂F. It is the fluoroacetate ester of 2-fluoroethanol, or in other words, the 2-fluoroethyl ester of fluoroacetic acid . This compound is known for its high toxicity, being twice as toxic as methyl fluoroacetate .
Méthodes De Préparation
2-Fluoroethyl 2-fluoroacetate can be synthesized through the reaction of 2-fluoroethanol with fluoroacetic acid. One common method involves the reaction of 2-fluoroethanol with fluoroacetic anhydride in the presence of a base such as pyridine . Another method involves the reaction of 2-fluoroethanol with fluoroacetyl chloride in the presence of a base like triethylamine . Industrial production methods typically involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Fluoroethyl 2-fluoroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to produce 2-fluoroethanol and fluoroacetic acid.
Oxidation: It can be oxidized to produce fluoroacetic acid and other oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the fluoroethyl group is replaced by other nucleophiles.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium hydroxide for substitution reactions . The major products formed from these reactions are 2-fluoroethanol, fluoroacetic acid, and various substituted products depending on the nucleophile used .
Applications De Recherche Scientifique
2-Fluoroethyl 2-fluoroacetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-fluoroethyl 2-fluoroacetate involves its conversion to fluoroacetate in the body. Fluoroacetate is then converted to fluorocitrate, which inhibits aconitase, an enzyme in the citric acid cycle . This inhibition disrupts cellular respiration and energy production, leading to toxic effects .
Comparaison Avec Des Composés Similaires
2-Fluoroethyl 2-fluoroacetate is similar to other fluoroacetates such as methyl fluoroacetate, fluoroacetic acid, sodium fluoroacetate, and fluoroacetamide . it is unique in its higher toxicity compared to methyl fluoroacetate and its specific applications in organic synthesis and enzyme inhibition studies .
Similar Compounds
- Methyl fluoroacetate
- Fluoroacetic acid
- Sodium fluoroacetate
- Fluoroacetamide
- 2-Fluoroethanol
Propriétés
Numéro CAS |
459-99-4 |
|---|---|
Formule moléculaire |
C4H6F2O2 |
Poids moléculaire |
124.09 g/mol |
Nom IUPAC |
2-fluoroethyl 2-fluoroacetate |
InChI |
InChI=1S/C4H6F2O2/c5-1-2-8-4(7)3-6/h1-3H2 |
Clé InChI |
ZIJVALRYXQXDOL-UHFFFAOYSA-N |
SMILES canonique |
C(CF)OC(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


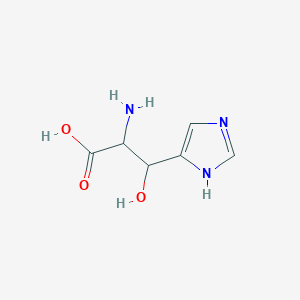
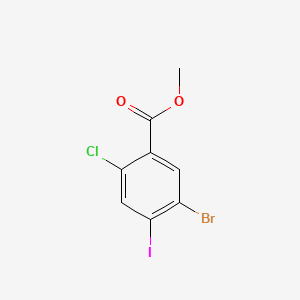

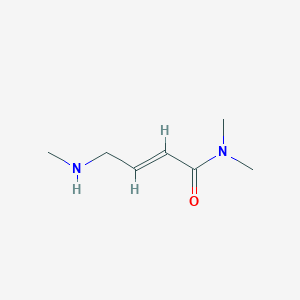
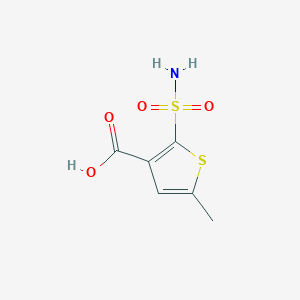
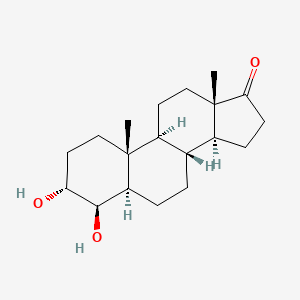
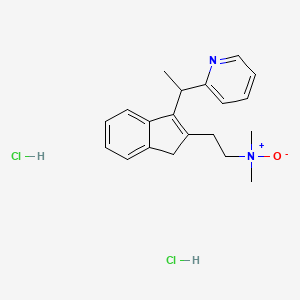
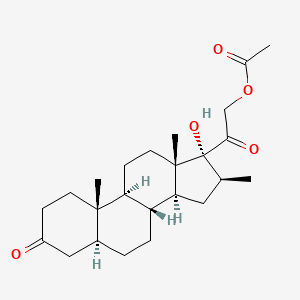
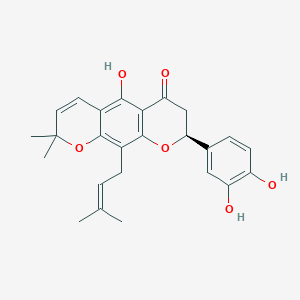
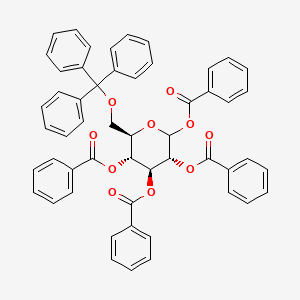
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15290506.png)
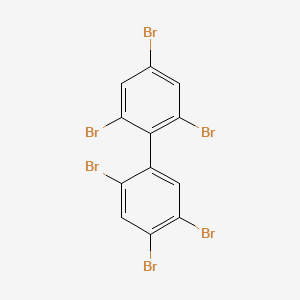
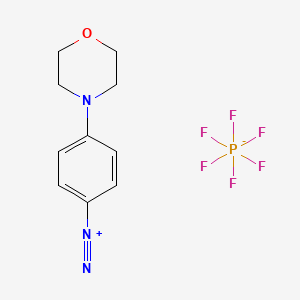
dimethylsilane](/img/structure/B15290524.png)
